

Enzyme Structure and Active Site Architecture

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Compound Focus: Tetrathionic acid

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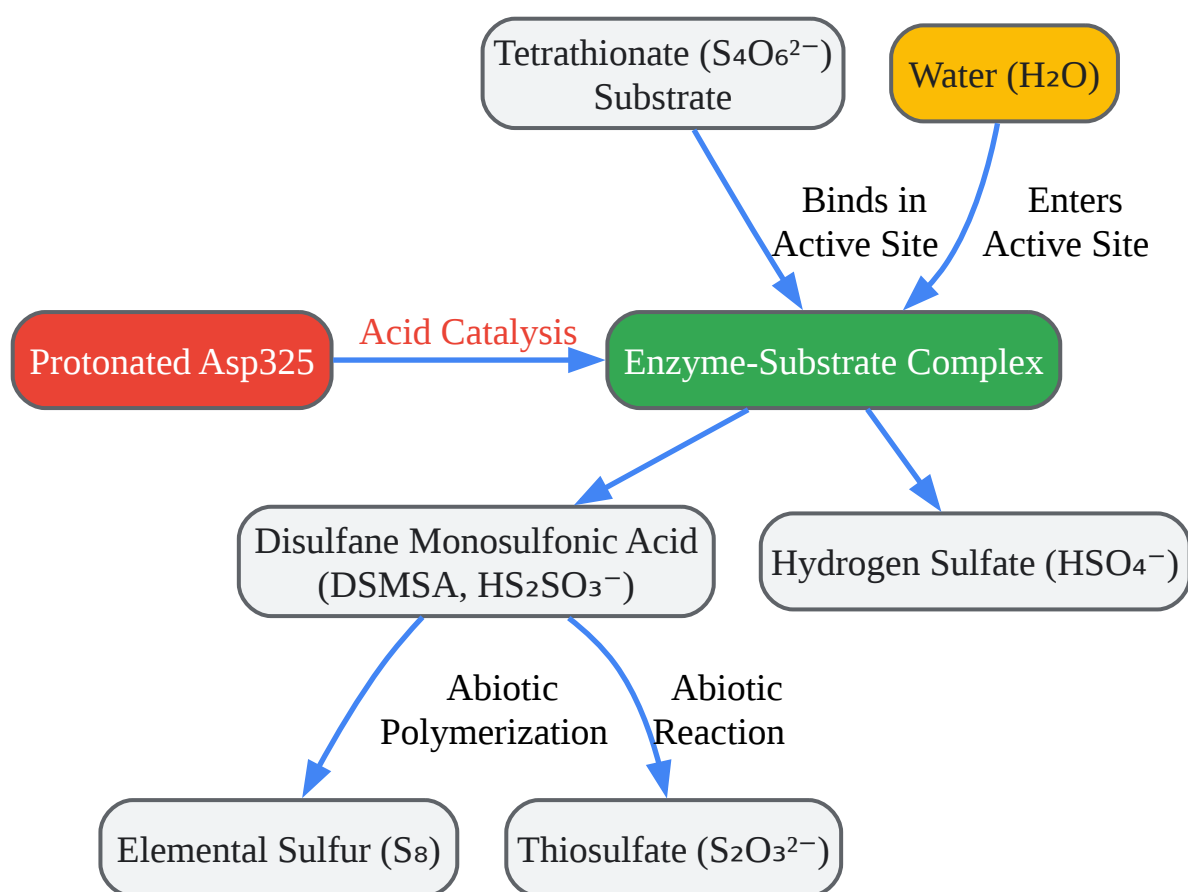
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Tetrathionate hydrolase (TTH) is a key enzyme in the dissimilatory sulfur oxidation pathway (the S4I pathway) of acidophilic microorganisms like *Acidithiobacillus ferrooxidans* [1] [2]. Its structure is critical for its function under highly acidic conditions.

Feature	Description
Protein Structure	Homodimer [3]
Monomer Fold	Eight-bladed β -propeller motif [3]
Active Site Location	Cavity formed by the β -propeller region and an insertion loop [3]
Key Catalytic Residue	Asp325 : Highly conserved; acts as an acid for hydrolysis; its mutation (D325N) completely abolishes activity [3]
Cofactors	Does not require PQQ (pyrroloquinoline quinone) or other cofactors for activity [1]

Catalytic Mechanism of Tetrathionate Hydrolysis

The hydrolysis of tetrathionate ($S_4O_6^{2-}$) by TTH is an acid-catalyzed process. The following diagram illustrates the proposed multi-step mechanism based on structural evidence.



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Diagram of the proposed TTH catalytic mechanism and subsequent abiotic reactions.

The mechanism begins with **tetrathionate and water binding in the active site cavity** [3]. **Asp325 donates a proton (acid catalysis)** to the substrate, initiating the hydrolysis reaction [3]. This first step cleaves tetrathionate into **disulfane monosulfonic acid (DSMSA, $HS_2SO_3^-$) and hydrogen sulfate (HSO_4^-)** [3]. The highly reactive DSMSA can then undergo spontaneous (abiotic) reactions, ultimately leading to the final observed products: **thiosulfate, elemental sulfur (S_8), and sulfate** [3] [1].

Key Experimental Methods and Protocols

The structural and mechanistic insights for TTH were primarily obtained through the following experimental approaches:

Method	Key Application in TTH Research	Technical Insight
X-ray Crystallography	Determine 3D protein structure; identify active site and bound intermediates [3].	Resolution: 1.95 Å . Space group: P32 . Structure solved by Se-SAD [3].
Site-Directed Mutagenesis	Probe function of specific amino acids in catalysis [3].	Asp325 mutated to asparagine (D325N) led to complete loss of enzyme activity, confirming its essential role [3].
Heterologous Expression & Refolding	Produce sufficient quantities of functional enzyme for study [3] [1].	Expressed in <i>E. coli</i> as inclusion bodies . Active enzyme recovered via acid refolding treatment at pH 4.0 [3] [1].
Anomalous Diffraction	Identify the chemical nature of electron density in the active site [3].	Data collected at 1.9 Å wavelength confirmed the presence of polymerized sulfur atoms , suggesting a reaction intermediate [3].

Conclusion and Key Insights

In summary, current research reveals that tetrathionate hydrolase operates via a unique **acid-catalyzed mechanism dependent on Asp325** within a β -propeller structure, without requiring common cofactors [3] [1]. Its study relies on specialized techniques like acid refolding and X-ray crystallography to unravel the details of sulfur metabolism in extreme environments [3].

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